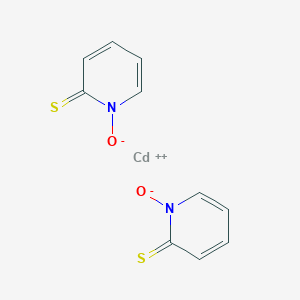

Pyrithione cadmium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrithione cadmium, also known as this compound, is a useful research compound. Its molecular formula is C10H8CdN2O2S2 and its molecular weight is 364.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Applications

1.1 Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrithione cadmium. Research indicates that it suppresses tumor growth both in vitro and in vivo by inhibiting proteasomal deubiquitinase activity. This inhibition leads to the accumulation of ubiquitinated proteins, which is crucial for cellular processes involved in cancer progression. In specific studies, cadmium pyrithione demonstrated significant cytotoxic effects against various cancer cell lines and effectively inhibited tumor growth in animal xenograft models .

Table 1: Summary of Antitumor Studies on this compound

| Study Reference | Cell Lines Tested | In Vivo Model | Key Findings |

|---|---|---|---|

| Various cancer cell lines | Xenograft models | Inhibition of proteasome function; reduced tumor growth |

1.2 Antimicrobial Properties

This compound exhibits antimicrobial activity, similar to its zinc counterpart, zinc pyrithione. It has been used in formulations targeting fungal infections and has shown efficacy against a range of microbial pathogens. The mechanism involves disrupting microbial cell membranes, which leads to cell death .

Environmental Applications

2.1 Antifouling Agent

This compound has been explored as an antifouling agent in marine environments. Its application in coatings helps prevent the growth of barnacles and other marine organisms on ships and underwater structures, thereby reducing maintenance costs and enhancing operational efficiency .

2.2 Toxicity Assessment

The environmental impact of this compound is an area of ongoing research. Studies assessing its toxicity to aquatic organisms have indicated potential risks associated with its use, necessitating careful evaluation of its environmental fate and effects on marine ecosystems .

Table 2: Environmental Impact Studies of this compound

| Study Reference | Organism Tested | Endpoint Measured | Findings |

|---|---|---|---|

| Marine organisms | Toxicity levels | Highlighted potential risks; recommended further study |

Case Studies

3.1 Case Study: Cancer Treatment

A notable case study involved the application of this compound in treating leukemia cells. The study demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis in leukemia cell lines, showcasing its potential as a therapeutic agent in oncology .

3.2 Case Study: Antifouling Efficacy

In another case study focusing on antifouling applications, this compound was incorporated into marine coatings. The results indicated a marked reduction in biofouling organisms over a six-month period, supporting its effectiveness as an environmentally friendly alternative to traditional antifouling agents .

特性

CAS番号 |

18897-36-4 |

|---|---|

分子式 |

C10H8CdN2O2S2 |

分子量 |

364.7 g/mol |

IUPAC名 |

cadmium(2+);1-oxidopyridine-2-thione |

InChI |

InChI=1S/2C5H4NOS.Cd/c2*7-6-4-2-1-3-5(6)8;/h2*1-4H;/q2*-1;+2 |

InChIキー |

YSWAWAYOPDDQJN-UHFFFAOYSA-N |

SMILES |

C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Cd+2] |

正規SMILES |

C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Cd+2] |

Key on ui other cas no. |

18897-36-4 |

同義語 |

CADMIUMPYRIDINETHIONE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。